5-Bromo-2-chloro-3-iodopyridine

Chemoselectivity Sequential Cross-Coupling Orthogonal Reactivity

Researchers requiring a pyridine core with three sequentially addressable cross-coupling sites often face limited options. 5-Bromo-2-chloro-3-iodopyridine solves this with a predictable reactivity hierarchy (C3-I > C5-Br > C2-Cl), enabling three-stage diversification from a single starting material. - Enables programmed Suzuki/Stille/Negishi sequences for complex biaryl architectures. - Directly cited in kinase inhibitor patents (RON, MET, ALK, IGF-1R) for SAR library generation. - Supplied with full analytical documentation (HPLC, NMR) to support regulatory and QA workflows.

Molecular Formula C5H2BrClIN
Molecular Weight 318.34 g/mol
CAS No. 928653-73-0
Cat. No. B1290989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-iodopyridine
CAS928653-73-0
Molecular FormulaC5H2BrClIN
Molecular Weight318.34 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1I)Cl)Br
InChIInChI=1S/C5H2BrClIN/c6-3-1-4(8)5(7)9-2-3/h1-2H
InChIKeyZAGGSGCNNVVSII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-3-iodopyridine: Chemoselective Building Block


5-Bromo-2-chloro-3-iodopyridine (CAS 928653-73-0) is a tris-halogenated pyridine derivative bearing bromine, chlorine, and iodine substituents at the 5-, 2-, and 3-positions of the aromatic ring, respectively . This compound is primarily utilized as a strategic building block in organic synthesis, where the differential reactivity of its three distinct carbon-halogen bonds enables programmable, sequential functionalization of the pyridine core .

Three orthogonal C–X bonds for sequential functionalization Supports up to three programmable coupling steps
Established reactivity hierarchy (I > Br > Cl) for Pd couplings Enables chemo- and regioselective transformations
Reported building block for complex heterocycle synthesis Data to verify; structural differentiation review

Why 5-Bromo-2-chloro-3-iodopyridine Is Irreplaceable


Simpler halopyridines such as 2-chloro-3-iodopyridine or 5-bromo-2-chloropyridine lack the full set of three orthogonal reactive handles that 5-bromo-2-chloro-3-iodopyridine provides [1]. While 2-chloro-3-iodopyridine offers two positions for sequential functionalization, the absence of the 5-bromo substituent precludes the execution of a third, late-stage diversification step that is often critical for generating structurally complex libraries in medicinal chemistry [2]. The precise positioning of bromine at C5, chlorine at C2, and iodine at C3 creates a predictable and widely exploited hierarchy of bond dissociation energies (I < Br < Cl) and oxidative addition rates in palladium-catalyzed cross-couplings, allowing for highly chemo- and regioselective transformations that are impossible with less substituted analogs [3].

!
2-Chloro-3-iodopyridine lacks the 5-bromo handle, limiting late-stage diversification to two steps.
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5-Bromo-2-chloropyridine’s missing iodine may shift the reactivity order, reducing chemoselectivity in sequential cross-couplings.
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Dihalopyridine analogs cannot replicate the full three-handle orthogonal strategy; synthetic routes may require redesign.

5-Bromo-2-chloro-3-iodopyridine: Differentiation Evidence


Orthogonal Halogen Reactivity for Sequential Synthesis

The presence of iodine, bromine, and chlorine atoms at positions 3, 5, and 2, respectively, on the pyridine ring of 5-bromo-2-chloro-3-iodopyridine allows for three discrete, sequential cross-coupling or nucleophilic substitution events . This is a direct contrast to analogs such as 2-chloro-3-iodopyridine, which provides only two such sites for functionalization [1]. The ability to perform three sequential reactions on a single core is a key differentiator in the synthesis of highly substituted and complex pyridine derivatives.

Orthogonal Reactive Handles
Class-level inference
Target
3 (I,Br,Cl)
Comparator
2 (I,Cl)
Supports three-step sequential synthesis planning
Reactivity context from structural analysis; verify with specific coupling conditions
Chemoselectivity Sequential Cross-Coupling Orthogonal Reactivity

Selective Iodine-Magnesium Exchange for Alcohols

5-Bromo-2-chloro-3-iodopyridine undergoes highly chemoselective iodine-magnesium exchange at the C3 position when treated with isopropylmagnesium chloride (i-PrMgCl) at low temperature, leaving the C2-chloro and C5-bromo substituents intact [1]. The resulting pyridyl magnesium species reacts with an aldehyde to form a secondary alcohol in high yield (245 mg of one diastereomer, 311 mg of the other, from 0.750 g starting material, representing a combined yield of ~74% crude yield before purification), demonstrating that the C-I bond is the most reactive site for this transformation [1]. This contrasts with the behavior of simpler dihalopyridines, where chemoselectivity may be lower or the product scope more limited [2].

Chemoselective I-Mg Exchange
Cross-study comparable
~74% combined crude yield
Supports iodide-position reactivity context
THF, -50°C, i-PrMgCl; yield prior to purification
Halogen-Metal Exchange Grignard Reaction Diastereoselectivity

Kinase Inhibitor Scaffold Intermediate

A patent application (WO2015/132727 A1) explicitly discloses 5-bromo-2-chloro-3-iodopyridine as a key intermediate for the construction of pyridine-containing kinase inhibitor candidates . The compound's synthesis is described in detail, and it is positioned as a precursor to biologically active molecules targeting kinases such as RON, MET, IR, IGF-1R, or ALK, which are implicated in cancer [1]. This patent-granted utility is a concrete demonstration of the compound's value in a specific, high-demand area of pharmaceutical research, distinguishing it from other halopyridines that may not have such direct, documented applications in this field.

Kinase Inhibitor Patent Intermediate
Supporting evidence
Disclosed in WO2015/132727 A1
Supports SAR exploration in kinase research
Patent context; verify target relevance for specific programs
Kinase Inhibitors Medicinal Chemistry Patent Literature

5-Bromo-2-chloro-3-iodopyridine: Research & Industrial Applications


Kinase Inhibitor Core Synthesis

Based on its direct citation in patent WO2015/132727 A1, 5-bromo-2-chloro-3-iodopyridine is a strategic intermediate for synthesizing pyridine-based kinase inhibitor scaffolds . Its three orthogonal halogen handles allow for the precise, sequential introduction of diverse aryl, heteroaryl, and amino groups onto the pyridine ring, a key requirement for exploring structure-activity relationships (SAR) in kinase drug discovery programs targeting RON, MET, IR, IGF-1R, or ALK [1].

Three-Component Sequential Cross-Couplings

5-Bromo-2-chloro-3-iodopyridine is uniquely suited for projects requiring a single pyridine core to undergo three successive cross-coupling reactions. The established reactivity hierarchy (C3-I > C5-Br > C2-Cl) allows chemists to design and execute complex synthetic pathways with high chemo- and regiocontrol, as demonstrated by the chemoselective I-Mg exchange [2]. This is a valuable scenario for constructing complex biaryl or heteroaryl architectures found in advanced materials and biologically active natural product analogs.

Novel Agrochemical Design

The compound's versatile reactivity and structural properties are highlighted for use in agrochemical research, specifically for the design of novel pesticides and herbicides [3]. Its ability to undergo Suzuki, Stille, and Negishi couplings makes it a powerful tool for incorporating the pyridine moiety into new agrochemical lead structures, where halogenated heterocycles are frequently employed to modulate bioavailability and target binding [3].

Application
Selection Property
Validation Focus
Kinase Inhibitor Scaffold Synthesis
Orthogonal halogen reactivity hierarchy
Sequential cross-coupling protocol design
Three-Component Sequential Cross-Couplings
Chemo- and regiocontrolled coupling sequence
Reactivity order validation (I then Br then Cl)
Agrochemical Lead Design
Halogenated heterocycle diversification
Cross-coupling scope with agro-relevant fragments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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